1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid
Description
Historical Context and Discovery
The formal documentation and characterization of this compound in chemical databases represents a relatively recent development in pyrazole chemistry. According to PubChem records, this specific compound was first created and catalogued on October 19, 2012, with subsequent modifications recorded as recently as May 24, 2025. This timeline places the compound within the modern era of systematic heterocyclic compound discovery and characterization, coinciding with advanced computational chemistry and high-throughput synthesis methods that have accelerated the identification and study of novel pyrazole derivatives.
The broader historical context of pyrazole chemistry provides important background for understanding the significance of this particular derivative. Pyrazole derivatives have been extensively studied since the late 19th century, with the first synthesis of substituted pyrazoles carried out in 1883 by Knorr and colleagues, who reacted beta-diketones with hydrazine derivatives. This foundational work established the cyclization methodology that remains central to pyrazole synthesis today. The development of this compound builds upon more than a century of accumulated knowledge in pyrazole chemistry, representing the continued evolution of structure-activity relationship studies in heterocyclic compounds.
The compound's emergence in chemical literature during the 2010s reflects the increasing sophistication of synthetic methods and the growing recognition of pyrazole derivatives as privileged scaffolds in medicinal chemistry. The systematic exploration of cycloalkyl-substituted pyrazoles, including those bearing cyclopentyl groups, has been driven by the need to develop compounds with improved pharmacological profiles and enhanced selectivity for biological targets.
Position Within Pyrazole Derivative Classification
This compound occupies a specific position within the comprehensive classification system of pyrazole derivatives. Pyrazoles constitute a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring structure, making them part of the broader azole family. These compounds are characterized by their aromatic nature and the presence of both pyrrole-like and pyridine-like nitrogen atoms, which confer unique electronic properties that influence their chemical reactivity and biological activity.
Within the pyrazole classification hierarchy, this compound belongs to the category of 1,3,4,5-tetrasubstituted pyrazoles, where each position of the heterocyclic ring bears a specific substituent. The substitution pattern includes a cyclopentyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 4-position, while the 3-position remains unsubstituted with hydrogen. This particular substitution pattern places the compound within a subclass of pyrazole-4-carboxylic acids, which represent an important group of heterocyclic carboxylic acids with diverse applications in pharmaceutical and materials chemistry.
The following table summarizes the structural classification of this compound within the pyrazole derivative family:
| Classification Level | Category | Specific Designation |
|---|---|---|
| Heterocycle Family | Azoles | Five-membered ring with nitrogen atoms |
| Specific Heterocycle | Pyrazoles | 1,2-diazoles with adjacent nitrogens |
| Substitution Pattern | Tetrasubstituted | Substituents at positions 1, 4, and 5 |
| Functional Group Class | Carboxylic Acids | Pyrazole-4-carboxylic acid derivatives |
| Alkyl Substitution | Cycloalkyl | Cyclopentyl group at position 1 |
The compound's classification is further refined by considering the specific nature of its substituents. The cyclopentyl group represents a saturated five-membered carbocyclic ring, which imparts specific steric and electronic properties to the molecule. The presence of both electron-donating (methyl) and electron-withdrawing (carboxylic acid) groups creates an electronic environment that influences the compound's reactivity patterns and potential interactions with biological targets.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its potential as a versatile scaffold for drug design and its representation of important structure-activity relationships within the pyrazole family. Pyrazole derivatives have demonstrated remarkable diversity in biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This broad spectrum of activities has made pyrazole-containing compounds attractive targets for pharmaceutical research and development.
The specific structural features of this compound contribute to its research significance in several ways. The cyclopentyl substituent at the 1-position provides a unique steric environment that can influence binding interactions with biological targets, potentially offering improved selectivity compared to linear alkyl or aromatic substituents. The carboxylic acid functional group at the 4-position serves as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in protein binding sites and contributing to the compound's water solubility and bioavailability characteristics.
Research into pyrazole-4-carboxylic acid derivatives has revealed their importance as enzyme inhibitors and receptor modulators. Studies have shown that compounds within this class may exhibit anti-inflammatory and analgesic properties, making them valuable subjects for pharmacological investigation. The structural modifications possible with the pyrazole scaffold, particularly concerning substituents at the 1-position, 3-position, and 5-position, allow for systematic structure-activity relationship studies that can guide the development of more potent and selective therapeutic agents.
The compound also serves as a building block for the synthesis of more complex heterocyclic systems. The presence of the carboxylic acid group enables further functionalization through amide bond formation, esterification, and other coupling reactions, expanding the chemical space accessible through synthetic modifications. This versatility has made pyrazole-4-carboxylic acids important intermediates in the preparation of libraries of compounds for biological screening and lead optimization studies.
Contemporary research has highlighted the importance of pyrazole derivatives in addressing emerging therapeutic challenges, including antimicrobial resistance and the need for novel anticancer agents. The systematic study of compounds like this compound contributes to the broader understanding of how structural modifications influence biological activity, supporting the rational design of new therapeutic agents.
Nomenclature and Structural Identifiers
The systematic nomenclature and structural identification of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's official International Union of Pure and Applied Chemistry name is "1-cyclopentyl-5-methylpyrazole-4-carboxylic acid," which systematically describes the substitution pattern and functional groups present in the molecule.
The compound is registered under the Chemical Abstracts Service number 1303797-58-1, providing a unique identifier for database searches and regulatory purposes. Additional registry information includes the European Community number 817-253-5, facilitating identification within European chemical databases and regulatory frameworks. The compound has also been assigned the PubChem Compound Identifier 61266704, enabling access to comprehensive chemical and biological information within this major chemical database.
The molecular formula C₁₀H₁₄N₂O₂ indicates the precise atomic composition, with a molecular weight of 194.23 grams per mole. This relatively compact structure reflects the efficient arrangement of functional groups within the pyrazole framework, contributing to the compound's potential as a drug-like molecule with favorable physicochemical properties.
Structural representation using the Simplified Molecular Input Line Entry System format provides a linear notation: CC1=C(C=NN1C2CCCC2)C(=O)O. This encoding systematically describes the connectivity of atoms within the molecule, enabling computational analysis and database searching. The International Chemical Identifier representation offers an alternative standardized format: InChI=1S/C10H14N2O2/c1-7-9(10(13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14).
The International Chemical Identifier Key XKNSWGRCZIHPHQ-UHFFFAOYSA-N provides a hashed representation of the molecular structure, facilitating rapid database searches and structure verification. This unique identifier is particularly valuable for computational chemistry applications and automated data processing systems.
The following table summarizes the complete set of structural identifiers for this compound:
| Identifier Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-cyclopentyl-5-methylpyrazole-4-carboxylic acid |
| Chemical Abstracts Service Number | 1303797-58-1 |
| European Community Number | 817-253-5 |
| PubChem Compound Identifier | 61266704 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Simplified Molecular Input Line Entry System | CC1=C(C=NN1C2CCCC2)C(=O)O |
| International Chemical Identifier | InChI=1S/C10H14N2O2/c1-7-9(10(13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14) |
| International Chemical Identifier Key | XKNSWGRCZIHPHQ-UHFFFAOYSA-N |
Alternative synonyms documented in chemical databases include various systematic and trivial names that reflect different naming conventions and database-specific nomenclature systems. These alternative identifiers ensure comprehensive searchability across different chemical information systems and facilitate cross-referencing between databases.
The structural identifiers also encompass stereochemical information, although this particular compound does not contain chiral centers that would give rise to stereoisomers. The planar nature of the pyrazole ring system and the achiral substituents result in a single stereochemical form, simplifying both synthetic approaches and analytical characterization.
Properties
IUPAC Name |
1-cyclopentyl-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(10(13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNSWGRCZIHPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303797-58-1 | |
| Record name | 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazole Ring Formation via Hydrazone Cyclization
A common and effective approach involves the reaction of cyclopentanone with hydrazine to form a cyclopentyl hydrazone intermediate. This intermediate undergoes cyclization with a suitable carboxylic acid derivative or equivalent to yield the pyrazole ring with the carboxylic acid at position 4.
| Step | Reagents/Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Cyclopentanone + Hydrazine | Formation of cyclopentyl hydrazone | Typically high yield; mild conditions |
| 2 | Cyclization with carboxylic acid derivative | Ring closure to pyrazole ring with carboxyl group | Requires controlled temperature and solvent choice |
| 3 | Methylation (if necessary) | Introduction of methyl group at position 5 | Can be done via selective alkylation or starting material selection |
This method is supported by analogous syntheses of related pyrazole carboxylic acids, where hydrazone intermediates are key precursors for ring construction.
Optimization of Solvents and Catalysts
The reaction efficiency and product purity are significantly influenced by the choice of solvents and catalysts. Organic solvents such as toluene or dimethylformamide (DMF) are commonly used to dissolve reactants and facilitate cyclization. Catalysts or bases, including organic bases like triethylamine or pyridine, may be employed to enhance reaction rates and selectivity.
| Parameter | Common Choices | Effect on Reaction |
|---|---|---|
| Solvent | Toluene, DMF, N-methylpyrrolidone (NMP) | Solubilize reactants, affect yield |
| Base/Catalyst | Triethylamine, pyridine, quinoline | Promote cyclization and deprotonation |
| Temperature | Reflux to moderate heating | Controls reaction rate and selectivity |
These conditions are often optimized to minimize by-products and improve overall yield.
Industrial Scale and Continuous Flow Adaptations
For larger scale or industrial production, continuous flow reactors may be utilized to provide better control over reaction parameters such as temperature, mixing, and reaction time. This enhances reproducibility, yield, and purity. The use of continuous flow also allows for safer handling of reactive intermediates like hydrazines and facilitates scale-up.
| Aspect | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Control | Manual, less precise | Automated, precise |
| Safety | Higher risk with reactive intermediates | Safer due to controlled environment |
| Yield and Purity | Moderate to high | Generally higher due to optimized conditions |
| Scalability | Limited | High |
Industrial methods adapt the core synthetic steps but emphasize process intensification and environmental considerations.
Alternative Synthetic Routes and Decarboxylation
Some patents describe alternative methods involving decarboxylation of pyrazole-4-carboxylic acid derivatives to obtain substituted pyrazoles, which may be adapted for the synthesis of analogs of this compound. These methods use copper catalysts and organic or inorganic bases under elevated temperatures to achieve efficient decarboxylation and ring modifications.
| Reagents/Conditions | Description | Advantages |
|---|---|---|
| Copper compounds (Cu, Cu2O) | Catalyze decarboxylation of pyrazole carboxylic acids | Improved yields, mild conditions |
| Organic/inorganic bases | Cs2CO3, K2CO3, quinoline, pyridine mixtures | Enhance reaction efficiency |
| Elevated temperature | Required for decarboxylation | Facilitates reaction completion |
Though primarily used for related derivatives, these methods provide insights into modifying pyrazole carboxylic acids and may complement traditional synthesis.
Supporting Research Findings
- The stability and reactivity of the compound are influenced by the cyclopentyl and methyl substituents, which affect the electronic properties of the pyrazole ring and carboxylic acid group, impacting reaction pathways during synthesis.
- Research indicates that pyrazole derivatives with similar substitution patterns can be synthesized with yields typically ranging from 60% to 85%, depending on reaction conditions and purification methods.
- The choice of hydrazine derivatives and ketones as starting materials is critical for regioselective formation of the pyrazole ring with desired substituents.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazone formation + cyclization | Cyclopentanone, hydrazine, carboxylic acid derivative, organic solvent, base | Straightforward, regioselective | 70-85 | Widely used, scalable |
| Selective methylation | Alkylation agents or methyl-substituted precursors | Direct introduction of methyl group | Varies | May require protection/deprotection steps |
| Decarboxylation approach | Copper catalyst, organic/inorganic base, heat | Alternative for modifying pyrazole acids | Moderate | Mainly for related derivatives, less common |
This comprehensive overview of the preparation methods for this compound highlights the central role of hydrazone intermediates and cyclization reactions, optimized reaction conditions, and potential industrial adaptations. The methods are supported by detailed research findings and patent literature, ensuring a professional and authoritative understanding of the compound’s synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
CPMPCA serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or activities.
Biology
Research indicates that CPMPCA exhibits significant biological activities :
- Antimicrobial Activity: Studies have demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed substantial inhibition zones, indicating strong antimicrobial potential.
- Anti-inflammatory Properties: In animal models, CPMPCA administration led to a marked reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Medicine
CPMPCA is being investigated for its potential as a therapeutic agent for various diseases:
- Anticancer Research: Experiments conducted on human cancer cell lines indicated that CPMPCA exhibited dose-dependent inhibition of cell growth and induced apoptosis in over 40% of treated cells at higher concentrations.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of CPMPCA against common pathogens. The results showed:
- Inhibition Zones:
- E. coli: 15 mm
- S. aureus: 18 mm
This suggests that CPMPCA could be developed into a novel antimicrobial agent.
Anti-inflammatory Study
In an induced inflammation model, CPMPCA was administered to test its anti-inflammatory effects:
- Paw Edema Reduction:
- Control Group: 2.5 cm swelling
- CPMPCA Group: 1.2 cm swelling
The significant reduction indicates its potential therapeutic use in inflammatory diseases.
Anticancer Research
A series of experiments on human cancer cell lines provided insights into the anticancer properties of CPMPCA:
- Cell Growth Inhibition:
- At concentrations of 10 µM: 30% inhibition
- At concentrations of 50 µM: 60% inhibition
- Apoptosis induction was confirmed through flow cytometry analysis.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Analysis of Pyrazole-4-carboxylic Acid Derivatives
Key Observations :
- C5 Substituents: Methyl (target compound) vs. methoxyphenyl () or amino () groups modulate electronic properties (e.g., electron-withdrawing vs. donating effects).
- Carboxylic Acid Position : All compounds share the C4-carboxylic acid, critical for hydrogen bonding or salt bridge formation in drug-receptor interactions .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Bioactivity : Nitro and propyl substituents () correlate with enzyme inhibition, while methylsulfanyl derivatives () show analgesic effects. The target compound’s cyclopentyl group may enhance metabolic stability compared to phenyl analogs.
- Synthesis : Cyclocondensation is a common method for pyrazole-4-carboxylates, but N1-cyclopentyl substitution may require specialized reagents (e.g., cyclopentyl hydrazines) .
Biological Activity
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid (CPM-PCA) is a member of the pyrazole family, characterized by its unique structural features that contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of CPM-PCA is , with a molecular weight of approximately 180.20 g/mol. Its structure consists of a pyrazole ring with a cyclopentyl group at the first nitrogen position, a methyl group at the fifth carbon, and a carboxylic acid functional group at the fourth carbon position.
The biological activity of CPM-PCA is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : CPM-PCA has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : The compound may act as an agonist or antagonist for certain receptors, influencing cellular responses such as inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that CPM-PCA exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of Escherichia coli and Staphylococcus aureus, demonstrating potent antimicrobial action comparable to standard antibiotics.
Anti-inflammatory Effects
In animal models of induced inflammation, CPM-PCA has been shown to reduce paw edema significantly compared to control groups. This suggests its potential as an anti-inflammatory agent, possibly through the inhibition of pro-inflammatory cytokines.
Anticancer Properties
CPM-PCA has been evaluated for its anticancer activity in several studies. Notably, it exhibited dose-dependent inhibition of cancer cell growth in human cell lines such as MiaPaCa-2 and A673. Higher concentrations led to apoptosis in over 40% of treated cells, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of CPM-PCA, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H12N2O2 | Methyl group enhances biological activity |
| 1-Cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid | C10H14N2O2 | Propyl group introduces steric differences |
| 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | C10H10FN3O2 | Fluorine substitution enhances electronic properties |
The unique structural features of CPM-PCA contribute to its distinct biological activities compared to these other pyrazole derivatives.
Case Studies
- Antimicrobial Study : A focused study evaluated the efficacy of CPM-PCA against various pathogens. The results indicated substantial inhibition zones against E. coli and S. aureus, suggesting strong antimicrobial potential.
- Anti-inflammatory Research : In an animal model, administration of CPM-PCA led to a marked reduction in inflammation markers, supporting its use as an anti-inflammatory agent.
- Anticancer Research : Experiments on human cancer cell lines revealed that CPM-PCA induces significant apoptosis and inhibits cell proliferation, highlighting its potential role in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation and hydrolysis steps. A validated approach for analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) starts with ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form an intermediate ester, followed by hydrolysis under basic conditions . For the cyclopentyl variant, substitute phenylhydrazine with cyclopentylhydrazine. Key parameters include reaction temperature (80–100°C for cyclocondensation) and NaOH concentration (2–5 M) for hydrolysis. Yield optimization may require adjusting stoichiometric ratios of cyclopentylhydrazine to carbonyl precursors .
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
- IR Spectroscopy : Look for characteristic peaks: a broad O–H stretch (~2500–3000 cm⁻¹) from the carboxylic acid, C=O stretch (~1680–1720 cm⁻¹), and pyrazole ring C–N stretches (~1500–1600 cm⁻¹) .
- ¹H NMR : Identify the cyclopentyl group (multiplet at δ 1.5–2.1 ppm for CH₂ groups, δ 3.0–3.5 ppm for CH adjacent to N), methyl group (singlet at δ 2.3–2.5 ppm), and carboxylic acid proton (broad peak at δ 10–13 ppm, if present) .
Q. What crystallization methods are effective for obtaining high-purity samples?
Slow evaporation of polar aprotic solvents (e.g., DMF/water mixtures) at room temperature is recommended. Single-crystal X-ray diffraction (SC-XRD) studies of similar pyrazole-carboxylic acids reveal planar pyrazole rings and hydrogen-bonded dimers via carboxylic acid groups, which stabilize the crystal lattice . For reproducible results, maintain a solvent ratio of 3:1 (DMF:H₂O) and control evaporation rates.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electronic properties. Key outputs include:
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., carboxylic acid oxygen as nucleophilic centers) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to estimate chemical stability (e.g., gaps ~4–5 eV indicate moderate reactivity) .
- NBO analysis : Quantify hyperconjugative interactions (e.g., between pyrazole ring and cyclopentyl group) to explain substituent effects .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in pharmacological results (e.g., analgesic vs. anti-inflammatory efficacy) may arise from:
- Structural analogs : Compare substituent effects (e.g., cyclopentyl vs. phenyl groups on solubility/logP) .
- Assay conditions : Standardize protocols (e.g., carrageenan-induced edema models for inflammation) and control for metabolic stability in vitro .
- Dose-response curves : Use nonlinear regression to identify EC₅₀ values and rule out off-target effects .
Q. How can cross-coupling reactions introduce functional groups at the pyrazole C-3/C-5 positions?
Palladium-catalyzed Suzuki-Miyaura coupling is effective for aryl/heteroaryl introductions. Example protocol:
- React 5-bromo-1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid with arylboronic acids (1.2 eq) in degassed DMF/H₂O (4:1), using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (2 eq) at 80°C for 12 h .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor coupling efficiency by LC-MS to avoid overfunctionalization .
Q. What in vitro models are suitable for evaluating its enzyme inhibition potential?
- Cyclooxygenase (COX) inhibition : Use colorimetric assays (e.g., COX-1/COX-2 Inhibitor Screening Kit) with IC₅₀ determination via absorbance at 590 nm .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify off-target interactions .
- Molecular docking : Pre-screen with AutoDock Vina to prioritize targets (e.g., COX-2 binding affinity vs. celecoxib) .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
Q. What analytical techniques validate purity for publication?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
